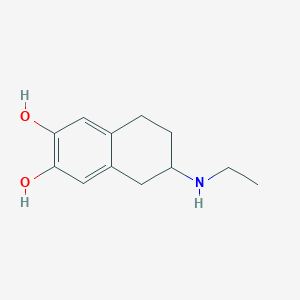
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is an organic compound with a complex structure that includes an ethylamino group and a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions to introduce the ethylamino group and hydroxyl groups at the desired positions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the ethylamino group.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol exerts its effects involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 6-(Propylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 6-(Butylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
Uniqueness
What sets 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol apart from similar compounds is the specific length and structure of the ethylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
6-(ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-13-10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,13-15H,2-5H2,1H3 |
Clave InChI |
XNXQANXEUALOJH-UHFFFAOYSA-N |
SMILES canónico |
CCNC1CCC2=CC(=C(C=C2C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


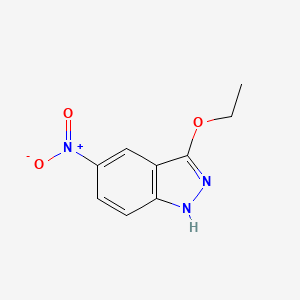

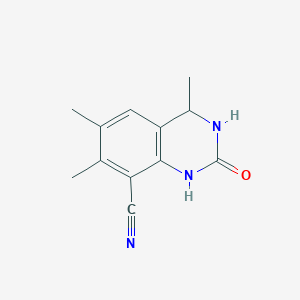
![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
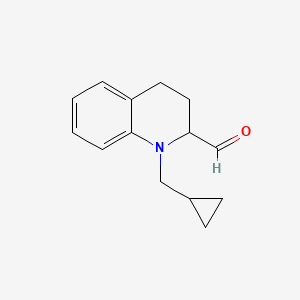
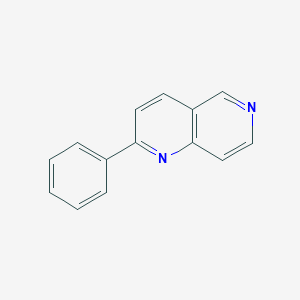
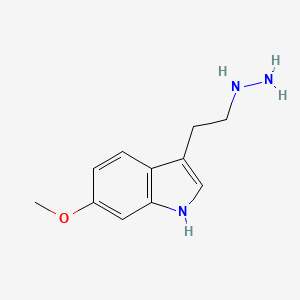
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)


![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)

